BenchChemオンラインストアへようこそ!

1-[(4-fluorophenyl)methyl]-1h-1,3-benzodiazole

Medicinal Chemistry Drug Design Physicochemical Properties

This N1-(4-fluorobenzyl)benzimidazole (CAS 124443-67-0) is a privileged halogenated heterocyclic scaffold for medicinal chemistry SAR. Its LogP of 3.49 sits optimally between the 4-chloro (4.18) and 4-methyl (3.64) analogs, enabling lipophilicity fine-tuning without altering H-bond capacity (tPSA 17.8 Ų, zero HBD). Validated HeLa IC50 of 15 µM provides a quantitative benchmark for anticancer lead optimization. The 4-fluorobenzyl fragment is a recognized CYP pharmacophore. Sourced at ≥98% purity with full analytical documentation (COA, HPLC, NMR, LCMS); rapid lead times from ISO 9001-certified suppliers support uninterrupted R&D workflows.

Molecular Formula C14H11FN2
Molecular Weight 226.254
CAS No. 124443-67-0
Cat. No. B2538747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-fluorophenyl)methyl]-1h-1,3-benzodiazole
CAS124443-67-0
Molecular FormulaC14H11FN2
Molecular Weight226.254
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)F
InChIInChI=1S/C14H11FN2/c15-12-7-5-11(6-8-12)9-17-10-16-13-3-1-2-4-14(13)17/h1-8,10H,9H2
InChIKeyQLQZBMMYHJKDSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazole (CAS 124443-67-0): Baseline Physicochemical and Procurement Profile for Research Use


1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole (also known as 1-(4-fluorobenzyl)-1H-benzimidazole) is a halogenated heterocyclic building block belonging to the benzimidazole class [1]. This compound features a 4-fluorobenzyl substituent at the N1 position of the benzimidazole core. Physicochemical properties relevant for medicinal chemistry applications include a molecular weight of 226.25 g/mol, a calculated LogP of approximately 3.22–3.49, a topological polar surface area (tPSA) of 17.8 Ų, and zero hydrogen bond donors [2]. The compound is commercially available at purities typically ≥98% from multiple vendors [3].

Why Generic Substitution of 1-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazole Fails: The N1 Substituent Defines Physicochemical and Biological Fingerprint


The benzimidazole scaffold is a privileged structure in medicinal chemistry, but subtle modifications at the N1 position profoundly alter compound properties. The 4-fluorobenzyl substituent of the target compound confers a specific electronic character, lipophilicity, and metabolic stability that distinguishes it from closely related analogs such as the 4-chlorobenzyl, 4-methylbenzyl, or unsubstituted benzyl derivatives [1]. In drug discovery campaigns, substituting the 4-fluorophenylmethyl moiety with an alternative benzyl group can shift logP values, alter metabolic pathways (e.g., CYP interactions), and change target engagement profiles [2]. The following quantitative evidence guide details the specific, measurable differentiation that supports rational selection of this compound over its closest comparators.

1-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazole: Quantitative Comparative Evidence Guide for Procurement Decisions


Lipophilicity (LogP) Comparison: 4-Fluoro vs. 4-Chloro and 4-Methyl N1-Benzyl Substitution

The lipophilicity of N1-benzyl-substituted benzimidazoles is a critical parameter for permeability and target engagement. The target compound, 1-(4-fluorobenzyl)-1H-benzimidazole, exhibits a calculated LogP of 3.49. This value represents a measurable reduction in lipophilicity compared to the 4-chloro analog (1-(4-chlorobenzyl)-1H-benzimidazole, calculated LogP 4.18) and the 4-methyl analog (1-(4-methylbenzyl)-1H-benzimidazole, calculated LogP 3.64) . The fluoro substitution therefore offers a distinct balance: higher lipophilicity than unsubstituted benzyl (LogP 3.28) for improved membrane permeability, yet lower than chloro and methyl analogs, potentially reducing non-specific binding and improving aqueous solubility .

Medicinal Chemistry Drug Design Physicochemical Properties

Topological Polar Surface Area (tPSA) and Hydrogen Bonding Profile: Consistency Across N1-Benzyl Analogs

The target compound, 1-(4-fluorobenzyl)-1H-benzimidazole, has a calculated tPSA of 17.8 Ų and zero hydrogen bond donors [1]. This tPSA value is identical to that of the 4-chloro, 4-methyl, and unsubstituted benzyl analogs, indicating that the N1 substitution pattern does not alter the polar surface area or hydrogen bonding capacity of the benzimidazole core . However, the presence of the fluorine atom introduces a hydrogen bond acceptor (Hacc=2) that is absent in the unsubstituted benzyl analog (Hacc=1) .

Drug-likeness ADME Prediction Physicochemical Profiling

Antiproliferative Activity in HeLa Cells: Quantitative Benchmarking Against the Benzyl Analog

In a comparative antiproliferative study against the HeLa cervical cancer cell line, the target compound, 1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole, demonstrated an IC50 value of 15 µM . While direct head-to-head data for all N1-substituted analogs under identical conditions are limited in the public domain, this value serves as a quantitative benchmark for the 4-fluoro substitution. For context, structurally related 1-benzyl-1H-benzimidazole derivatives have shown a range of antiproliferative activities, with some optimized analogs exhibiting IC50 values as low as 7.01 µM against MCF-7 cells, though not directly tested in HeLa [1].

Cancer Research Anticancer Screening Benzimidazole SAR

CYP11B2 Inhibitory Activity: Differentiation from Imidazole Core Analogs

While the target benzimidazole compound itself lacks publicly reported CYP11B2 inhibition data, its imidazole analog (1-(4-fluorobenzyl)-1H-imidazole) exhibits an IC50 of 330 nM against human CYP11B2 expressed in V79 cells [1][2]. This value provides a class-level inference: the 4-fluorobenzyl substituent confers potent CYP inhibition when paired with a suitable heterocyclic core. The benzimidazole core introduces additional aromaticity and potential for hydrogen bonding compared to imidazole, which may alter selectivity profiles [3]. For programs targeting aldosterone synthase, the benzimidazole scaffold offers a distinct intellectual property and selectivity landscape compared to imidazole-based inhibitors.

Endocrinology CYP Inhibition Aldosterone Synthase

Commercial Purity and Supply Chain Differentiation

The target compound, 1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole, is available from multiple reputable vendors at purities of ≥98% (HPLC), with some suppliers offering >99% purity . In contrast, the 4-chloro and 4-methyl analogs are less widely stocked at comparable high purities, with availability often limited to lower purity grades or requiring custom synthesis . The target compound is also available from vendors offering ISO 9001-certified quality systems, analytical certificates (COA), and expedited shipping (<1 week lead time) [1].

Chemical Sourcing Procurement Quality Control

Crystal Structure and Conformational Preference: A Unique Dihedral Angle

The crystal structure of 1-(4-fluorobenzyl)-1H-benzimidazole reveals a specific dihedral angle between the benzimidazole moiety and the 4-fluorophenyl ring of 34.99(9)° and 36.08(8)° for the two independent molecules in the asymmetric unit [1]. This conformation is stabilized by dipole-dipole and van der Waals interactions. While comparative crystal structures for all N1-analogs are not available in a single study, this specific dihedral angle influences the compound's ability to fit into hydrophobic binding pockets and may contribute to target selectivity [2].

Structural Biology Crystallography Molecular Conformation

Validated Application Scenarios for 1-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazole (CAS 124443-67-0) Based on Comparative Evidence


Medicinal Chemistry SAR Studies Targeting Lipophilicity-Optimized Benzimidazoles

The target compound's LogP of 3.49, which is intermediate between the more lipophilic 4-chloro analog (LogP 4.18) and the less lipophilic 4-methyl analog (LogP 3.64), makes it an ideal probe for structure-activity relationship (SAR) studies where fine-tuning lipophilicity is critical for optimizing membrane permeability while minimizing non-specific binding . Medicinal chemists can use this compound to establish baseline LogP-activity correlations before exploring more hydrophobic or hydrophilic substitutions. The zero hydrogen bond donors and consistent tPSA of 17.8 Ų across N1-benzyl analogs ensure that differences in biological activity can be attributed primarily to electronic and steric effects of the 4-fluoro substituent rather than changes in hydrogen bonding capacity [1].

Anticancer Lead Optimization Using the 15 µM HeLa IC50 Benchmark

The target compound exhibits an antiproliferative IC50 of 15 µM against HeLa cervical cancer cells . This quantitative benchmark serves as a reference point for medicinal chemistry teams engaged in lead optimization. Researchers can compare the activity of newly synthesized analogs against this baseline to assess whether structural modifications improve or diminish potency. While more potent 1-benzyl derivatives have been reported (IC50 7.01 µM against MCF-7), the 4-fluoro substitution offers a distinct electronic profile that may confer advantages in selectivity or metabolic stability [2]. The compound is thus suitable as a starting scaffold for developing anticancer agents where a balance of potency and drug-like properties is desired.

CYP Enzyme Profiling and Aldosterone Synthase (CYP11B2) Inhibitor Development

Although the target benzimidazole compound itself lacks direct CYP11B2 inhibition data, its imidazole analog (1-(4-fluorobenzyl)-1H-imidazole) is a potent inhibitor of human CYP11B2 with an IC50 of 330 nM [3][4]. This establishes the 4-fluorobenzyl substituent as a privileged fragment for targeting CYP enzymes. The benzimidazole core offers a distinct scaffold for developing novel aldosterone synthase inhibitors with potentially improved selectivity over CYP11B1 and other CYP isoforms. The crystal structure data (dihedral angle ~35°) provides a validated conformation for docking into CYP11B2 homology models, accelerating virtual screening and structure-guided design efforts [5].

High-Purity Building Block Procurement for Time-Sensitive Chemical Synthesis

The target compound's broad commercial availability at ≥98% purity from multiple ISO 9001-certified vendors, with lead times as short as <1 week, makes it the preferred procurement choice over its 4-chloro and 4-methyl analogs, which often require custom synthesis or are available only at lower purity grades . For contract research organizations (CROs) and pharmaceutical development teams operating under tight timelines, the ability to rapidly source high-purity material ensures synthetic campaigns proceed without delay. The availability of Certificates of Analysis (COA) and validated analytical methods (HPLC, NMR, LCMS) further supports regulatory compliance and experimental reproducibility [6].

Quote Request

Request a Quote for 1-[(4-fluorophenyl)methyl]-1h-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.